molecular formula C36H40Cl2N4O2S2 B14439724 Piperazine, 1,1'-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride CAS No. 73845-35-9

Piperazine, 1,1'-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride

Cat. No.: B14439724
CAS No.: 73845-35-9
M. Wt: 695.8 g/mol
InChI Key: SFLGKNKYNPOVLF-UHFFFAOYSA-N
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Description

Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of piperazine rings, phenylmethyl groups, and dithiobis(2,1-phenylenecarbonyl) linkages, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the reaction of piperazine with benzyl chloride to form 4-(phenylmethyl)piperazine. This intermediate is then reacted with 2,1-phenylenecarbonyl chloride under controlled conditions to form the desired product. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the synthesis process and verify the chemical composition of the compound .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and compounds with dithiobis(2,1-phenylenecarbonyl) linkages. Examples include:

Uniqueness

What sets Piperazine, 1,1’-(dithiobis(2,1-phenylenecarbonyl))bis(4-(phenylmethyl)-, dihydrochloride apart is its unique combination of piperazine rings, phenylmethyl groups, and dithiobis(2,1-phenylenecarbonyl) linkages. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

CAS No.

73845-35-9

Molecular Formula

C36H40Cl2N4O2S2

Molecular Weight

695.8 g/mol

IUPAC Name

[2-[[2-(4-benzylpiperazine-1-carbonyl)phenyl]disulfanyl]phenyl]-(4-benzylpiperazin-1-yl)methanone;dihydrochloride

InChI

InChI=1S/C36H38N4O2S2.2ClH/c41-35(39-23-19-37(20-24-39)27-29-11-3-1-4-12-29)31-15-7-9-17-33(31)43-44-34-18-10-8-16-32(34)36(42)40-25-21-38(22-26-40)28-30-13-5-2-6-14-30;;/h1-18H,19-28H2;2*1H

InChI Key

SFLGKNKYNPOVLF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N5CCN(CC5)CC6=CC=CC=C6.Cl.Cl

Origin of Product

United States

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